Ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that falls within the class of thiophene derivatives. Its unique structure incorporates a thiophene ring fused with a cycloheptane moiety, along with an ethyl carboxylate and a methylthio-substituted benzamide group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound is classified under heterocyclic compounds due to the presence of sulfur in the thiophene ring. It is synthesized through multi-step organic reactions, often starting from simpler thiophene derivatives. The compound is cataloged under various chemical databases, including PubChem, where it is identified by its unique Chemical Abstracts Service number (CAS) 40106-13-6 .
The synthesis of ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves several steps:
In industrial settings, optimized reaction conditions such as high-pressure reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to enhance yield and purity.
The molecular formula for ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is , with a molecular weight of approximately 355.52 g/mol. The structure features:
The compound's structural representation can be illustrated through its SMILES notation: CCOC(=O)C1=C(SC2=C1CCCCC2)N
.
Ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical transformations:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4